Cas no 1282178-73-7 (1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride)

1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride
- 9H-Fluorene-2-methanesulfonyl chloride, α-methyl-
- 1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride
-
- インチ: 1S/C15H13ClO2S/c1-10(19(16,17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3
- InChIKey: JADHDSQKMMJRFM-UHFFFAOYSA-N
- ほほえんだ: ClS(C(C)C1C=CC2C3C=CC=CC=3CC=2C=1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 428
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 42.5
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345485-100mg |
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 98% | 100mg |
¥14976.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345485-1g |
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 98% | 1g |
¥17006.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345485-250mg |
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 98% | 250mg |
¥18090.00 | 2024-08-09 | |
Enamine | EN300-1450827-100mg |
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1450827-1000mg |
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1450827-500mg |
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1450827-5000mg |
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1450827-10000mg |
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 10000mg |
$3131.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345485-50mg |
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 98% | 50mg |
¥14320.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345485-500mg |
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride |
1282178-73-7 | 98% | 500mg |
¥17609.00 | 2024-08-09 |
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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1-(9H-fluoren-2-yl)ethane-1-sulfonyl chlorideに関する追加情報
Introduction to 1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride (CAS No. 1282178-73-7)
1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1282178-73-7, features a fluorene moiety linked to an ethanesulfonyl chloride group, making it a valuable intermediate in the synthesis of various biologically active molecules. The unique structural properties of this compound contribute to its utility in designing novel therapeutic agents and materials with enhanced pharmacological profiles.
The fluorene scaffold is renowned for its rigidity and electronic characteristics, which make it an ideal candidate for constructing complex molecular architectures. In particular, the 9H-fluoren-2-yl substituent imparts stability and electronic tunability, enabling the development of compounds with tailored photophysical and chemical properties. This feature is particularly relevant in the design of photoactive materials and luminescent probes used in biochemical assays.
The sulfonyl chloride functional group in 1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride serves as a reactive handle for further chemical modifications. Sulfonyl chlorides are well-known for their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various side chains or heterocyclic moieties. This reactivity makes the compound a powerful tool in medicinal chemistry for generating libraries of drug-like molecules.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing next-generation therapeutics. The fluorene core has been extensively studied for its potential in anticancer, antimicrobial, and anti-inflammatory applications. For instance, derivatives of fluorene have shown promising activity against multidrug-resistant bacterial strains, owing to their ability to disrupt bacterial cell wall synthesis and membrane integrity. The incorporation of a sulfonyl chloride group into such structures can enhance binding affinity and metabolic stability, further improving therapeutic efficacy.
In the realm of material science, 1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride has been explored for its potential in organic electronics. Fluorene-based materials are widely used in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) due to their excellent charge transport properties and thermal stability. The sulfonyl chloride derivative can be polymerized or used as a monomer to create conjugated polymers with enhanced performance characteristics. Such materials are crucial for developing flexible electronics and sustainable energy solutions.
The synthesis of 1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride typically involves multi-step organic transformations, starting from commercially available fluorene derivatives. Key steps include sulfonylation followed by chlorination, which requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, aligning with the growing emphasis on green chemistry principles.
From a pharmaceutical perspective, the reactivity of the sulfonyl chloride group allows for rapid derivatization into sulfonamides, which are a class of compounds with broad therapeutic applications. Sulfonamides exhibit inhibitory activity against various enzymes and receptors, making them valuable scaffolds for drugs targeting metabolic diseases, infections, and inflammatory conditions. By leveraging 1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride, researchers can rapidly construct sulfonamide derivatives with optimized pharmacokinetic profiles.
The structural motif of this compound also finds relevance in the development of bioimaging agents. Fluorene derivatives are commonly used as fluorescent probes due to their strong emission properties and high quantum yields. When coupled with a sulfonyl chloride group, these probes can be further functionalized to target specific biological markers or cellular compartments. Such tools are indispensable in diagnostic imaging and real-time monitoring of biological processes.
In summary, 1-(9H-fluoren-2-yl)ethane-1-sulfonyl chloride (CAS No. 1282178-73-7) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, material science, and bioimaging applications. As research continues to uncover new methodologies for utilizing this compound, its role in advancing scientific discovery is poised to expand even further.
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